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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of mCherry, a widely utilized
monomeric red fluorescent protein. It details its fundamental structure and photophysical
properties, and offers detailed protocols for its application in cellular and molecular biology
research.

Core Structure and Properties of mCherry

mCherry is a genetically engineered fluorescent protein derived from the Discosoma sp. red
fluorescent protein, DsRed. Through directed evolution, mCherry was optimized for improved
monomeric behavior, faster maturation, and enhanced photostability compared to its
predecessors.[1][2]

The structure of mCherry consists of a 3-barrel composed of 13 (-sheets, which encases a
central alpha-helix containing the chromophore.[3][4] The chromophore, responsible for the
protein's fluorescence, is formed by the post-translational modification of three amino acid
residues: Methionine-71, Tyrosine-72, and Glycine-73.[4] An extended Tt-electron conjugation
system within the chromophore is responsible for its red-shifted absorbance and emission
spectra.[4] The complete three-dimensional structure of mCherry has been resolved by X-ray
diffraction, providing a detailed understanding of its architecture.[3]

Quantitative Properties of mCherry
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The key photophysical and biochemical properties of mCherry are summarized in the tables

below for easy reference and comparison.

Property Value Reference(s)
Molecular Weight 26.7 kDa [3]
Amino Acid Residues 236 [3]
Excitation Maximum 587 nm [5]
Emission Maximum 610 nm [5]
Extinction Coefficient 72,000 M~icm1 [5][6]
Quantum Yield 0.22 [315]
Brightness 15.84 [5]

pKa <45 [7]
Maturation Time (t¥%2) at 37°C ~15 - 40 minutes [819]
Fluorescence Lifetime ~1.5ns [10][11]

Table 1: Core Physicochemical Properties of mCherry. Brightness is calculated as the product

of the quantum yield and the extinction coefficient, divided by 1000.
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Property Description Reference(s)

mCherry exhibits high
photostability, making it
suitable for long-term imaging
studies.[3] Under continuous
laser illumination, it has a
Photostability longer half-life compared to
many other fluorescent
proteins.[12][13] However, like
all fluorophores, it is
susceptible to photobleaching
under intense and prolonged

illumination.

mCherry maintains its
fluorescence over a wide pH
range and has a low pKa,
meaning it is resistant to

oH Stability que-nching in acidic | |
environments.[4] This makes it
a reliable reporter in various
cellular compartments,
including those with lower pH,

such as lysosomes.

A key advantage of mCherry is
its true monomeric nature.
Unlike its parent protein
DsRed, which is an obligate

Monomeric Nature tetramer, mCherry exists as a
single polypeptide chain.[3]
This minimizes the risk of
aggregation and interference
with the function of fusion

partners.

Table 2: Qualitative Properties and Performance Characteristics of mCherry.
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Experimental Protocols

This section provides detailed methodologies for common applications of mCherry in a
research setting.

Generation of mCherry Fusion Proteins

This protocol outlines the steps for creating a C-terminal fusion of a protein of interest (POI)
with mCherry in a mammalian expression vector.

Materials:

e pcDNAS3.1(+) vector (or other suitable mammalian expression vector)
e mCherry cDNA

e CDNA of the POI

e Restriction enzymes (e.g., BamHlI, Xhol) and corresponding buffers
o T4 DNA Ligase and buffer

o High-fidelity DNA polymerase for PCR

e Primers for amplifying POl and mCherry

e DH5a competent E. coli

e LB agar plates with appropriate antibiotic

e Plasmid miniprep kit

» DNA sequencing service

Protocol:

o Primer Design and PCR Amplification:
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o Design forward and reverse primers for your POI. The forward primer should contain a
start codon (ATG) and a 5' restriction site (e.g., BamHI). The reverse primer should lack a
stop codon and have a 3' restriction site (e.g., Xhol) that is in-frame with the mCherry
sequence.

o Design forward and reverse primers for mCherry. The forward primer should contain the
same 3' restriction site as the POI reverse primer (e.g., Xhol). The reverse primer should
include a stop codon and a different 3' restriction site.

o Perform PCR to amplify the POI and mCherry cDNA using a high-fidelity DNA polymerase.

Restriction Digest:

o Digest the PCR products and the pcDNA3.1(+) vector with the chosen restriction enzymes
(e.g., BamHI and Xhol for the vector and POI, Xhol and another enzyme for mCherry).

o Purify the digested vector and inserts using a gel extraction Kkit.
Ligation:

o Set up a ligation reaction with the digested vector, POI insert, mCherry insert, and T4 DNA
Ligase. Incubate as recommended by the manufacturer.

Transformation:
o Transform the ligation mixture into competent DH5a E. coli cells.

o Plate the transformed cells on LB agar plates containing the appropriate antibiotic and
incubate overnight at 37°C.

Screening and Plasmid Purification:
o Select several colonies and grow them in liquid LB medium with the antibiotic.
o Purify the plasmid DNA using a miniprep Kkit.

o Verify the correct insertion of the POI-mCherry fusion by restriction digest and DNA
sequencing.
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e Expression in Mammalian Cells:

o Transfect the sequence-verified plasmid into your mammalian cell line of choice using a
suitable transfection reagent.

o After 24-48 hours, check for red fluorescence using a fluorescence microscope to confirm
the expression of the fusion protein.

Fluorescence Microscopy of mCherry-Expressing Cells

This protocol describes the imaging of both live and fixed mammalian cells expressing mCherry
or mCherry-fusion proteins.

Materials:

e Cells expressing mCherry or mCherry-fusion protein
o Glass-bottom dishes or coverslips

e Phosphate-buffered saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS (for fixed cells)
¢ Mounting medium with DAPI (for fixed cells)

o Fluorescence microscope with appropriate filter sets (Excitation: ~587 nm, Emission: ~610
nm)

Live-Cell Imaging Protocol:

Plate cells expressing the mCherry construct on glass-bottom dishes or coverslips.

Allow cells to adhere and grow to the desired confluency.

Replace the culture medium with fresh, pre-warmed imaging medium (e.g., phenol red-free
DMEM).

Place the dish on the microscope stage, ensuring the temperature is maintained at 37°C.
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e Locate the cells using brightfield or phase-contrast microscopy.

» Switch to fluorescence imaging using an appropriate mCherry filter set (e.g., excitation 561
nm laser, emission filter 600-650 nm).

e Acquire images, minimizing exposure time and laser power to reduce phototoxicity.

Fixed-Cell Imaging Protocol:

Grow cells on coverslips to the desired confluence.

e Gently wash the cells twice with PBS.

o Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[4]
e Wash the cells three times with PBS for 5 minutes each.

o (Optional: Permeabilization) If performing immunofluorescence for other proteins,
permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

o Mount the coverslips onto microscope slides using a mounting medium containing DAPI to
counterstain the nuclei.

o Seal the coverslip with nail polish and allow it to dry.

» Image the slides using a fluorescence microscope with the appropriate filter sets for mCherry
and DAPI.

Western Blotting for mCherry Fusion Proteins

This protocol details the detection of mCherry fusion proteins in cell lysates by Western
blotting.

Materials:
o Cell lysate from cells expressing the mCherry fusion protein

o RIPA lysis buffer
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e Protein concentration assay kit (e.g., BCA)
o SDS-PAGE gels
 Nitrocellulose or PVDF membrane
e Transfer buffer
» Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary antibody against mCherry or the protein of interest
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Western blotting imaging system
Protocol:
e Sample Preparation:
o Lyse the cells in RIPA buffer and determine the protein concentration.[1]

o Mix a specific amount of protein (e.g., 20-30 pg) with Laemmli sample buffer and boil for 5
minutes.

e SDS-PAGE and Transfer:

o Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the
proteins by size.

o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
e Blocking and Antibody Incubation:

o Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.
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o Incubate the membrane with the primary antibody (e.g., anti-mCherry) diluted in blocking
buffer overnight at 4°C.[1]

o Wash the membrane three times with TBST for 5 minutes each.

o Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking
buffer for 1 hour at room temperature.[1]

o Detection:
o Wash the membrane three times with TBST for 5 minutes each.

o Incubate the membrane with the chemiluminescent substrate according to the
manufacturer's instructions.

o Capture the chemiluminescent signal using an imaging system.[1]

Visualizing mCherry in Biological Pathways and
Workflows

Graphviz diagrams are provided below to illustrate the role of mCherry in signaling pathways
and common experimental workflows.
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Workflow for generating and verifying mCherry fusion proteins.
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NF-kB signaling pathway with mCherry as a reporter.
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MAPK/ERK signaling pathway with mCherry as a reporter.
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Workflow for fluorescence microscopy of mCherry-expressing cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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